molecular formula C17H17F3N2O3S B12510134 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine

2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine

Cat. No.: B12510134
M. Wt: 386.4 g/mol
InChI Key: HAEWYVQAAQBYET-UHFFFAOYSA-N
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Description

2-[4-(piperidine-1-sulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a piperidine sulfonyl group, and a phenoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(piperidine-1-sulfonyl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxy group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The piperidine sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and piperidine derivatives, such as:

Uniqueness

What sets 2-[4-(piperidine-1-sulfonyl)phenoxy]-5-(trifluoromethyl)pyridine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the trifluoromethyl and piperidine sulfonyl groups enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C17H17F3N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-piperidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-9-16(21-12-13)25-14-5-7-15(8-6-14)26(23,24)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2

InChI Key

HAEWYVQAAQBYET-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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